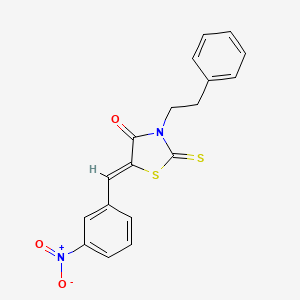
(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone is a useful research compound. Its molecular formula is C18H17FN2OS and its molecular weight is 328.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzyme Inhibition and Antioxidant Activities
- Compounds similar to the one have been studied for their inhibitory activity on carbohydrate hydrolyzing enzymes. For instance, a compound exhibiting α-glucosidase inhibition activity with significant potential was identified. This suggests possible applications in managing diabetes and related metabolic disorders (Satheesh et al., 2017).
- Antioxidant activities of hindered phenolic thiazoles have been investigated, with some derivatives showing strong antioxidant activity. This could indicate the potential use of such compounds in oxidative stress-related therapies and in the food industry for preservation (Satheesh et al., 2017).
Homogeneous Catalysis
- Research involving ruthenium(II) complexes with ligands similar to the compound has shown efficient catalysis for C-N bond formation. This finding is significant for synthetic chemistry, potentially aiding in the development of new materials or pharmaceuticals (Donthireddy et al., 2020).
Synthesis of New Chemical Entities
- There have been studies on the synthesis of new classes of compounds involving urea, thiourea, and selenourea derivatives with thiazole moieties, indicating the versatility of similar compounds in creating novel chemical entities with potential biological activities (Reddy et al., 2015).
Photophysical Studies
- Certain compounds structurally related to the given compound have been studied for their photostability and improved spectroscopic properties. This research could be significant in developing new materials for optical and electronic applications (Woydziak et al., 2012).
Corrosion Inhibition
- A study on compounds with benzimidazole structures, which are structurally related to the compound , has shown good inhibition properties for mild steel corrosion in acidic media. This suggests potential applications in materials science, particularly in corrosion protection (Fergachi et al., 2018).
Antimicrobial and Antipsychotic Potential
- Some compounds structurally similar have been synthesized and evaluated for antimicrobial activity and cytotoxicity, suggesting their potential in developing new antimicrobial agents (Shankar et al., 2018).
- Other related compounds have shown an antipsychotic-like profile in behavioral animal tests, indicating potential applications in neuroscience and pharmacology (Wise et al., 1987).
Properties
IUPAC Name |
[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2OS/c1-13-5-2-3-8-16(13)17(22)21-10-9-20-18(21)23-12-14-6-4-7-15(19)11-14/h2-8,11H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPXHMYKCSOPTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN=C2SCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
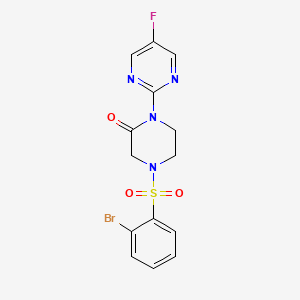
![N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2536324.png)


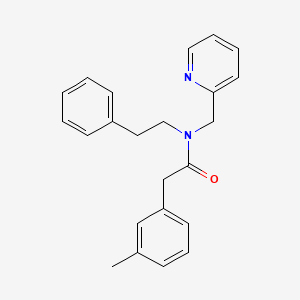
![5-[2-(2,3-Dimethylphenyl)diazenyl]-4-(4-methylphenyl)-2-(4-pyridinyl)pyrimidine](/img/structure/B2536332.png)

![Dibenzo[b,f][1,4]oxazepin-11-amine](/img/structure/B2536336.png)
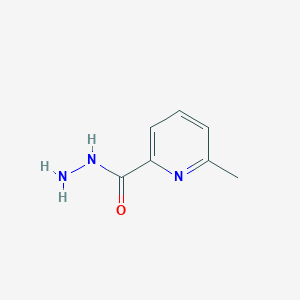
![N-(4-ethylphenyl)-4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2536338.png)
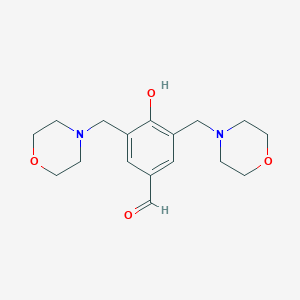
![2-(5-chlorothiophen-2-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2536342.png)
![2-amino-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B2536343.png)
